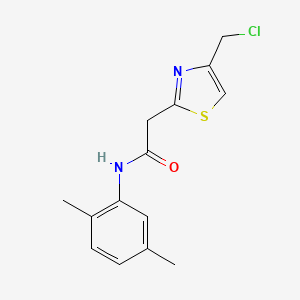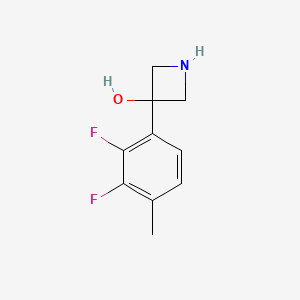
2-(1,1-Difluoroethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Difluoroethyl)phenol is an organic compound with the molecular formula C8H8F2O. It is a phenol derivative where the hydrogen atoms on the ethyl group are replaced by two fluorine atoms. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter the reactivity and stability of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(1,1-Difluoroethyl)phenol can be synthesized through various methods. One common approach involves the reaction of phenol with halothane (CF3CHBrCl) in the presence of a base. This reaction proceeds through a nucleophilic substitution mechanism, where the phenol acts as a nucleophile and displaces the halogen atoms on the halothane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of specific catalysts, temperature control, and purification steps to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1-Difluoroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1,1-Difluoroethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-(1,1-Difluoroethyl)phenol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially altering enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,1-Difluoroethyl)benzene
- 2-(1,1-Difluoroethyl)aniline
- 2-(1,1-Difluoroethyl)thiophenol
Uniqueness
2-(1,1-Difluoroethyl)phenol is unique due to the presence of both a phenolic hydroxyl group and difluoroethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H8F2O |
|---|---|
Peso molecular |
158.14 g/mol |
Nombre IUPAC |
2-(1,1-difluoroethyl)phenol |
InChI |
InChI=1S/C8H8F2O/c1-8(9,10)6-4-2-3-5-7(6)11/h2-5,11H,1H3 |
Clave InChI |
HNTNJVRNSZONKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-1,1'-bis(2-octyldodecyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,1'H,2H,2'H-[3,3'-biindolylidene]-2,2'-dione](/img/structure/B11768584.png)
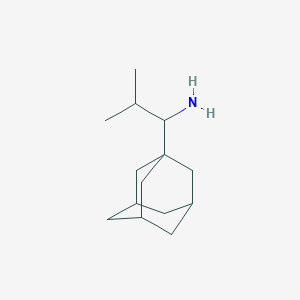
![2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid](/img/structure/B11768598.png)
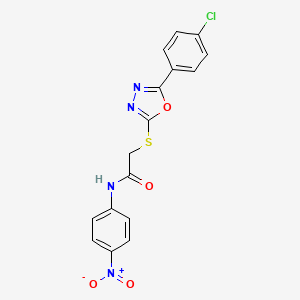
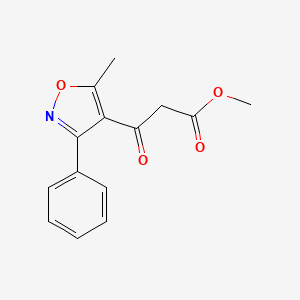
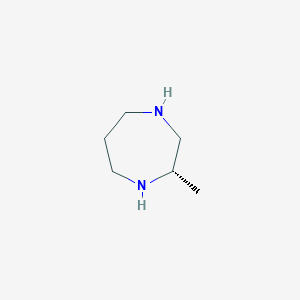
![Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B11768616.png)
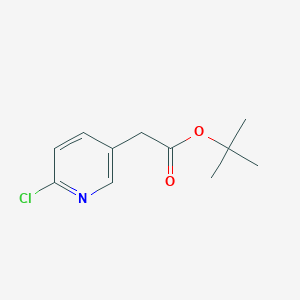
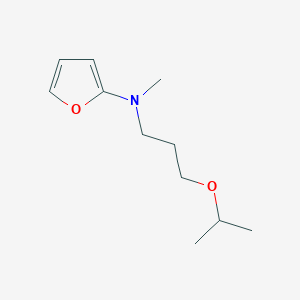
![4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11768630.png)
